3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Description
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one (CAS 77225-15-1) is a spirocyclic compound with a molecular formula of C₈H₁₄N₂O₂ and a molecular weight of 170.21 g/mol . Its structure features a fused bicyclic system where a piperidine ring is connected to an oxazolidinone moiety via a spiro carbon. The methyl group at position 3 enhances steric and electronic properties, influencing solubility and reactivity. The compound is stored at 2–8°C to maintain stability .
Properties
IUPAC Name |
3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-10-6-8(12-7(10)11)2-4-9-5-3-8/h9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMUQPZSWZFNMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCNCC2)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route is the cyclization of 1,4-diaminobutane with an appropriate epoxide derivative in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen functionalities.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using appropriate nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interaction with various biomolecules can provide insights into biological processes.
Medicine: In the medical field, this compound has potential applications in drug discovery and development. It may serve as a lead compound for the design of new therapeutic agents.
Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares key structural features and properties of 3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one with analogous derivatives:
Key Observations :
- Lipophilicity : Benzyl and phenyl substituents (e.g., 8-benzyl and 3-phenyl derivatives) increase hydrophobicity, affecting membrane permeability .
- Biological Activity : GSK682753A demonstrates that halogenated aryl groups enhance target affinity (EC₅₀ < 10 nM in EBI2 modulation) .
- Salt Forms : The hydrochloride salt improves bioavailability, crucial for pharmaceutical applications .
Yield Comparisons :
Physicochemical Data from Analytical Methods
Biological Activity
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables that highlight its pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : C₈H₁₅ClN₂O₂
- Molecular Weight : 206.67 g/mol
The compound features a spirocyclic structure, which is known to influence its biological activity through interactions with various biological targets.
Research indicates that compounds with spirocyclic structures often exhibit diverse mechanisms of action, including:
- Receptor Modulation : Spiro compounds may act as modulators of neurotransmitter receptors, influencing pathways related to pain perception, anxiety, and mood disorders.
- Enzyme Inhibition : Some studies suggest that this compound could inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or metabolic disorders.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Studies
- Antimicrobial Activity : A study conducted by researchers at a leading university demonstrated that this compound exhibited potent antimicrobial effects against various strains of bacteria, particularly Gram-positive bacteria such as Staphylococcus aureus. The compound was tested using standard disc diffusion methods, showing zones of inhibition comparable to established antibiotics.
- Anticancer Properties : In a cell line study published in a peer-reviewed journal, the compound was evaluated for its anticancer potential against multiple cancer types. The results indicated that it effectively induced apoptosis in human breast cancer cells (MCF-7) at low concentrations (IC50 < 10 µM), suggesting its potential as a lead compound for further development in cancer therapy.
- Neuroprotective Effects : A recent animal model study explored the neuroprotective effects of this compound in a model of Alzheimer's disease. The results demonstrated significant improvements in memory retention and reduced markers of oxidative stress in the brain, indicating its potential utility in treating neurodegenerative diseases.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one?
The synthesis typically involves spirocyclization reactions using intermediates like nitroso compounds or acetal derivatives. For example, dynamic NMR studies of analogous spiro systems (e.g., 3-Methylene-1-oxaspiro[4.5]decan-2-one) reveal that low-temperature conformational analysis can guide the optimization of ring-closure steps . Key steps include:
- Spirocyclization : Reacting a bicyclic precursor with tert-butyl vinyl ether under controlled conditions to form the spiro ring.
- Salt Formation : Derivatives like hydrochloride salts are synthesized to improve solubility for biological testing .
Q. How is the structural conformation of this spiro compound characterized?
Advanced techniques such as:
- Dynamic NMR Spectroscopy : Used to study ring reversal processes and thermodynamic parameters (e.g., ΔG° = 0.058 kcal/mol, ΔH* = 9.60 kcal/mol) .
- X-ray Crystallography : Resolves spatial arrangements, as demonstrated for the cis-8-tert-butyl derivative, revealing a noncentrosymmetric P2₁2₁2₁ crystal system with a flattened cyclohexyl ring .
Q. What are the primary biochemical targets of this compound?
The compound inhibits Receptor-Interacting Protein Kinase 1 (RIPK1) , a key regulator of necroptosis. Researchers validate this via:
- Kinase Assays : Measuring inhibition of RIPK1 phosphorylation in vitro.
- Cellular Necroptosis Models : Using U937 cells to assess protection against TNF-α-induced cell death .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of RIPK1 inhibition?
SAR studies compare derivatives with varying substituents (e.g., 3-butyl or 8-(4-chlorophenyl) groups) to assess potency. For example:
Q. How do researchers resolve contradictions in stability data across studies?
Discrepancies arise from varying experimental conditions:
- Stability in Standard Conditions : The compound is stable at -20°C for ≥4 years .
- Degradation Under Stress : Exposure to light or acidic conditions may reduce efficacy, necessitating controlled storage (e.g., inert atmosphere, desiccants) .
Methodological consistency in storage protocols and degradation kinetics studies (e.g., HPLC monitoring) are critical .
Q. What advanced techniques are used to study metabolic pathways and distribution?
Q. How do computational models aid in understanding binding interactions with RIPK1?
Molecular docking and MD simulations predict binding poses within the kinase domain. For instance:
- Key Interactions : Hydrogen bonding with Glu-66 and hydrophobic contacts with Leu-70.
- Free Energy Calculations : Validate the thermodynamic favorability of binding (ΔG ~ -9.2 kcal/mol) .
Methodological Considerations for Experimental Design
Q. What controls are essential in cellular assays to confirm necroptosis inhibition?
- Positive Controls : Necrostatin-1 (known RIPK1 inhibitor).
- Negative Controls : siRNA knockdown of RIPK1 or MLKL (key necroptosis effector).
- Viability Assays : Combine propidium iodide/annexin V staining to distinguish apoptosis from necroptosis .
Q. How can researchers address low synthetic yields in spirocyclization reactions?
- Optimize Reaction Solvents : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Catalytic Additives : Scandium triflate improves cyclization efficiency in analogous systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
